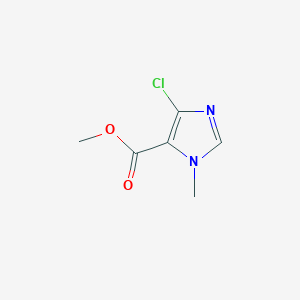

Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methyl group at position 1, a chlorine atom at position 4, and a carboxylate ester group at position 5. It is a versatile compound with applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of 1H-imidazole-4-carboxylic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: 4-chloro-1-methyl-1H-imidazole-5-methanol.

Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting enzyme inhibition.

Industry: The compound is utilized in the production of agrochemicals and as a catalyst in various organic reactions

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives, such as:

Methyl 1-methylimidazole-5-carboxylate: Lacks the chlorine atom at position 4, resulting in different reactivity and biological activity.

5-chloro-1-methyl-4-nitroimidazole: Contains a nitro group instead of a carboxylate ester, leading to distinct chemical properties and applications.

Biological Activity

Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug discovery, supported by relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring, which is a common structural motif in many biologically active compounds. The presence of the chloro and methyl groups on the imidazole ring contributes to its unique chemical properties and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with imidazole rings often exhibit antimicrobial properties. For instance, derivatives of imidazole have been shown to possess activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The biological evaluation of this compound is essential to determine its efficacy against specific microbial pathogens.

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | Pending |

| This compound | Escherichia coli | Pending |

Anticancer Potential

The imidazole derivatives have been investigated for their anticancer properties. Several studies suggest that modifications in the imidazole structure can lead to enhanced activity against various cancer cell lines. For example, compounds related to this compound may inhibit cellular pathways involved in tumor growth and proliferation.

In a recent study, a related compound demonstrated significant inhibition of cancer cell lines with IC50 values ranging from 2.76 µM to 9.27 µM across different types of cancer, indicating that structural modifications can lead to increased potency against tumors .

Mechanistic Insights

The biological activity of this compound may involve interaction with specific enzymes or receptors within cells. For instance, the compound could potentially inhibit key enzymes involved in metabolic pathways or signal transduction processes critical for cell survival and proliferation.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary data suggest it may influence nucleotide synthesis pathways, which are vital for both microbial growth and cancer cell proliferation .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of imidazole derivatives:

- Synthesis and Evaluation : A recent study synthesized several imidazole derivatives and evaluated their antimicrobial activities against clinical isolates. The findings highlighted the importance of structural modifications in enhancing biological activity .

- Anticancer Activity : Another study focused on the anticancer properties of imidazole derivatives, demonstrating that certain substitutions could significantly enhance their efficacy against various cancer cell lines .

- Enzyme Inhibition : Research has indicated that compounds similar to this compound may serve as inhibitors for specific enzymes involved in cancer metabolism, providing avenues for therapeutic development .

Properties

Molecular Formula |

C6H7ClN2O2 |

|---|---|

Molecular Weight |

174.58 g/mol |

IUPAC Name |

methyl 5-chloro-3-methylimidazole-4-carboxylate |

InChI |

InChI=1S/C6H7ClN2O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,1-2H3 |

InChI Key |

AYOKWZVUNXLHJR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=C1C(=O)OC)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.